N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Overview
Description
N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4 and its molecular weight is 251.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nuclear Magnetic Resonance Spectra Applications : Studies on related alkylene-substituted diethylamines, such as N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, have focused on their nuclear magnetic resonance spectra. This research provides valuable insights into the molecular structure and dynamics of these compounds (Freifelder, Mattoon & Kriese, 1967).
Crystal Structure and Magnetic Properties : Derivatives like N-methyl-1,3-propanediamine have been used in synthesizing metal complexes. Research into these complexes has revealed insights into their crystal structures and magnetic properties, which are crucial for understanding their potential applications in various fields, including materials science (Bhowmik et al., 2014).
Metal Complex Synthesis and Characterization : Studies have also been conducted on metal complexes containing 1,3-propanediamine derivatives. These complexes have unique structural morphologies, which are essential for applications in coordination chemistry and potentially in catalysis (Caballero et al., 2011).
Aminoalkylguanidine Derivatives Synthesis : Research into aminoalkylguanidine derivatives, such as those derived from N1-benzyl-2-methyl-1, 2-propanediamine, has implications in synthetic organic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals (Tsuji, Momona & Ueda, 1967).
Optical Resolution and Circular Dichroism Studies : Investigations into mixed-diamine palladium(II) complexes, involving derivatives like N, N-dimethyl-1,3-propanediamine, are significant for understanding chiral properties of these complexes. This research is crucial in stereochemistry and for applications in asymmetric synthesis (Nakayama, Komorita & Shimura, 1981).
Properties
IUPAC Name |
N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4.ClH/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9;/h6-7H,3-5H2,1-2H3,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUHHHQKTRTAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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